molecular formula C19H21FN2O3S B11602605 isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11602605
M. Wt: 376.4 g/mol
InChI Key: UKWVHLXSOSFSRZ-UHFFFAOYSA-N
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Description

Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its core structure consists of a fused bicyclic system: a pyrimidine ring (six-membered) and a thiazole ring (five-membered) sharing a common N–C bond. The substituents at key positions include:

  • Position 2: Ethyl group.
  • Position 5: 4-Fluorophenyl group.
  • Position 6: Isopropyl ester moiety.
  • Position 7: Methyl group.
  • Position 3: Oxo group.

This compound’s structural complexity arises from the interplay of aromatic, electron-withdrawing (fluorine), and sterically bulky (isopropyl ester) groups.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

propan-2-yl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3

InChI Key

UKWVHLXSOSFSRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often require the presence of a base and a solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, studies have shown that thiazolo[3,2-a]pyrimidine derivatives demonstrate high levels of activity against various human tumor cell lines .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedGI50 (μM)TGI (μM)
Compound AMCF-7 (Breast)15.7250.68
Compound BA549 (Lung)20.0060.00

These findings support the hypothesis that modifications in the structure can lead to enhanced antitumor efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications . Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Pharmacokinetics and Drug Design

The pharmacokinetic profile of this compound is crucial for its application as a therapeutic agent. Studies suggest that the incorporation of fluorine enhances bioavailability and metabolic stability . Computational docking studies can further aid in understanding the interaction between this compound and biological targets, facilitating the design of more potent derivatives.

Mechanism of Action

The mechanism of action of isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Position 5 : Aromatic substituents (e.g., 4-fluorophenyl, bromophenyl, methoxyphenyl) influence electronic properties and intermolecular interactions. Fluorine’s electronegativity may enhance binding to biological targets .
  • Position 6: Ester groups (isopropyl vs. ethyl/methyl) affect lipophilicity and metabolic stability.
  • Position 2 : Benzylidene substituents (e.g., trimethoxy, fluoro-methoxy) introduce planar aromatic systems, facilitating π-π stacking and hydrogen bonding in crystal lattices .

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data is provided. However, analogous compounds (e.g., ethyl 5-phenyl derivatives) exhibit puckered pyrimidine rings with flattened boat conformations. The chiral C5 atom deviates by ~0.224 Å from the mean plane of the fused ring system .
  • Ethyl 5-phenyl Derivatives: The dihedral angle between the thiazolo[3,2-a]pyrimidine core and appended benzene rings ranges from 80.94° to 85.2°, indicating significant non-planarity. This steric distortion may influence intermolecular interactions .
  • Impact of Halogens : Bromine in 5-(4-bromophenyl) derivatives promotes halogen bonding (C–Br···O/N), whereas fluorine’s smaller size may limit such interactions .

Hypothesized Properties :

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to ester and aromatic groups.

References : [2] Agarkov et al. (2023); [3] Weisberger & Taylor (1981); [9] Banu & Raju (2012); [11] Banu & Raju (2012); [12] Fun et al. (2011); [14] Unnamed report (DMF solvate).

Biological Activity

Isopropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound is characterized by a thiazolo-pyrimidine framework, which is known for its diverse biological activities. The synthesis typically involves several key reactions under reflux conditions using solvents like acetic acid or DMF to enhance yields and purities. The molecular formula is C18H20F N3O3S, with a molecular weight of 373.43 g/mol. The structural arrangement contributes to its stability and reactivity in biological systems .

Biological Activities

The biological activities of thiazolo-pyrimidine derivatives have been widely studied, revealing their potential as antimicrobial, anticancer, and anticonvulsant agents.

1. Antimicrobial Activity

Thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with similar structures demonstrate effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • The inhibition of biofilm formation by these compounds further supports their potential in treating infections caused by resistant strains .

2. Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has been demonstrated through various assays:

  • Compounds have shown IC50 values in the range of 1.61 ± 1.92 µg/mL against cancer cell lines such as Jurkat and HT-29 .
  • Structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxic activity, suggesting a pathway for developing more effective anticancer agents .

3. Anticonvulsant Activity

Research has indicated that certain thiazole-integrated compounds exhibit anticonvulsant properties:

  • Some derivatives have shown promising results in animal models, providing significant protection against seizures .

Case Studies

Several studies highlight the pharmacological efficacy of compounds related to this compound:

StudyFocusFindings
AntimicrobialSignificant activity against S. aureus with MIC values as low as 0.22 μg/mL
AnticancerIC50 values < 2 µg/mL against Jurkat cells; SAR indicates importance of phenyl substitutions
AnticonvulsantDemonstrated high efficacy in seizure models; specific derivatives showed complete protection

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